2,2',4,5',6-Pentabromobiphenyl

概要

説明

Molecular Structure Analysis

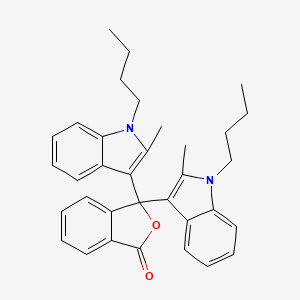

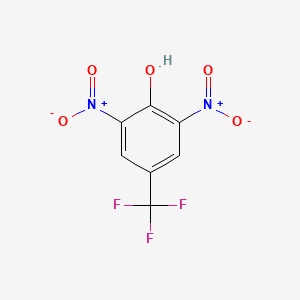

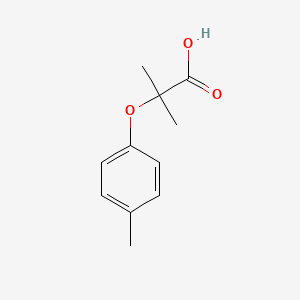

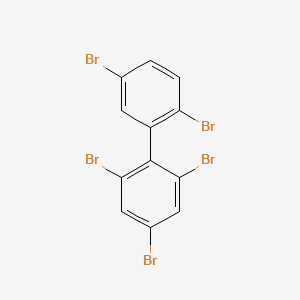

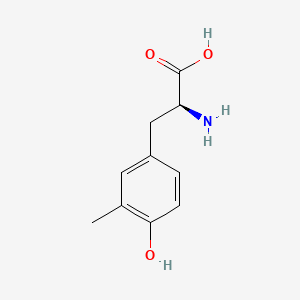

The molecular formula of 2,2’,4,5’,6-Pentabromobiphenyl is C12H5Br5 . The IUPAC name is 1,3,5-tribromo-2-(2,5-dibromophenyl)benzene . The InChI is InChI=1S/C12H5Br5/c13-6-1-2-9(15)8(3-6)12-10(16)4-7(14)5-11(12)17/h1-5H .Physical And Chemical Properties Analysis

The molecular weight of 2,2’,4,5’,6-Pentabromobiphenyl is 548.7 g/mol . The density is 2.328±0.06 g/cm3 . The melting point is 125-126 °C and the boiling point is 428.4±40.0 °C .科学的研究の応用

Environmental and Biological Impact Studies :

- PBBs, including compounds like 2,2',4,5',6-Pentabromobiphenyl, are studied for their environmental persistence and biological impact. For instance, the work by Sellström et al. (2003) analyzed Guillemot eggs for the presence of PBBs, indicating the environmental monitoring aspect of these compounds (Sellström et al., 2003).

Chemical and Physical Characterization :

- Research by Moore and Aust (1978) focused on the purification and structural characterization of PBB congeners, including this compound, contributing to the understanding of their chemical properties (Moore & Aust, 1978).

Toxicology and Metabolism Studies :

- Studies on the metabolism and toxicological aspects of PBBs have been conducted. For example, Erratico et al. (2011) explored the oxidative metabolism of BDE-47 and BDE-99, related compounds to this compound, in rat hepatic microsomes (Erratico et al., 2011).

Material Science Applications :

- PBBs have been studied for their applications in material science. For instance, research on liquid crystal materials often involves similar biphenyl structures, as in the study by Bogi and Faetti (2001) on the properties of 4'-pentyl-4-cyanobiphenyl, a compound structurally related to PBBs [(Bogi & Faetti, 2001)](https://cons

Safety and Hazards

作用機序

Target of Action

The primary target of 2,2’,4,5’,6-Pentabromobiphenyl is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcriptional activator that plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .

Biochemical Pathways

The activation of AhR by 2,2’,4,5’,6-Pentabromobiphenyl affects the xenobiotic metabolism pathway . This pathway involves the transformation of fat-soluble xenobiotics into water-soluble compounds that can be excreted from the body . The downstream effects include the metabolism of various xenobiotics and potential toxic effects due to the generation of reactive intermediates .

Pharmacokinetics

Given its structural similarity to other polybrominated biphenyls (pbbs), it is likely to have low water solubility and high lipid solubility This suggests that it may accumulate in fatty tissues and may have a long biological half-life

Result of Action

The activation of AhR and the subsequent induction of xenobiotic metabolizing enzymes can lead to various molecular and cellular effects. These effects can include changes in cellular function, potential cytotoxicity due to the generation of reactive intermediates, and modulation of the immune response . The specific effects can vary depending on the cell type and the level of exposure .

生化学分析

Biochemical Properties

2,2’,4,5’,6-Pentabromobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins involved in xenobiotic metabolism. This compound is known to activate the expression of multiple phase I and II xenobiotic metabolizing enzymes, such as the cytochrome P450 enzyme CYP1A1 . The interaction between 2,2’,4,5’,6-Pentabromobiphenyl and these enzymes involves binding to the xenobiotic response element (XRE) promoter region of genes, leading to transcriptional activation . This activation results in the increased metabolism and detoxification of various xenobiotic compounds.

Cellular Effects

2,2’,4,5’,6-Pentabromobiphenyl exerts several effects on cellular processes. It has been shown to influence cell cycle regulation and is likely to play a role in the development and maturation of various tissues . Additionally, this compound can affect cell signaling pathways and gene expression, particularly those involved in the circadian clock regulation by inhibiting the expression of the core circadian component PER1 . The impact on cellular metabolism includes alterations in the expression of genes involved in metabolic pathways, potentially leading to changes in cellular energy balance and homeostasis.

Molecular Mechanism

The molecular mechanism of action of 2,2’,4,5’,6-Pentabromobiphenyl involves its function as a ligand-activated transcriptional activator . Upon binding to the XRE promoter region, it activates the transcription of genes encoding phase I and II xenobiotic metabolizing enzymes . This activation enhances the body’s ability to metabolize and detoxify harmful compounds. Additionally, 2,2’,4,5’,6-Pentabromobiphenyl may interact with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression that contribute to its overall biochemical and toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,4,5’,6-Pentabromobiphenyl can change over time due to its stability and potential degradation. Studies have shown that this compound can persist in the environment and within biological systems, leading to long-term effects on cellular function . The stability of 2,2’,4,5’,6-Pentabromobiphenyl allows it to exert prolonged biochemical and toxic effects, which may include alterations in gene expression and enzyme activity over extended periods.

Dosage Effects in Animal Models

The effects of 2,2’,4,5’,6-Pentabromobiphenyl in animal models vary with different dosages. At lower doses, the compound may induce the expression of xenobiotic metabolizing enzymes without causing significant toxicity . At higher doses, 2,2’,4,5’,6-Pentabromobiphenyl can lead to toxic effects, including disruptions in cellular metabolism, oxidative stress, and potential damage to various tissues . These adverse effects highlight the importance of understanding the dosage-dependent nature of this compound’s impact on biological systems.

Metabolic Pathways

2,2’,4,5’,6-Pentabromobiphenyl is involved in metabolic pathways related to xenobiotic metabolism. It interacts with enzymes such as CYP1A1, which play a crucial role in the oxidative metabolism of xenobiotic compounds . The activation of these enzymes by 2,2’,4,5’,6-Pentabromobiphenyl enhances the metabolic flux and facilitates the detoxification of harmful substances. Additionally, this compound may influence the levels of various metabolites, contributing to its overall biochemical effects.

Transport and Distribution

Within cells and tissues, 2,2’,4,5’,6-Pentabromobiphenyl is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution of 2,2’,4,5’,6-Pentabromobiphenyl can affect its activity and function, influencing the extent of its biochemical and toxic effects.

Subcellular Localization

The subcellular localization of 2,2’,4,5’,6-Pentabromobiphenyl is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment. Understanding the subcellular distribution of 2,2’,4,5’,6-Pentabromobiphenyl is essential for elucidating its precise biochemical mechanisms and effects.

特性

IUPAC Name |

1,3,5-tribromo-2-(2,5-dibromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5/c13-6-1-2-9(15)8(3-6)12-10(16)4-7(14)5-11(12)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKQKAZYUPPRJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=C(C=C(C=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074771 | |

| Record name | PBB 103 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59080-39-6 | |

| Record name | 2,2',4,5',6-Pentabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBB 103 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,5',6-PENTABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62ZI5O8820 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The provided research focuses on an in vitro model for studying polybrominated biphenyls (PBBs) binding in contaminated blood. Can you elaborate on the significance of studying PBB binding and its relevance to understanding the compound's behavior in biological systems?

A1: Understanding how 2,2',4,5',6-Pentabromobiphenyl, as a PBB congener, binds within blood is crucial for several reasons. []

- Distribution and Accumulation: Binding affinity to blood components like albumin can influence how PBBs are distributed throughout the body. High binding might lead to accumulation in blood, potentially reducing availability to target tissues or conversely, acting as a reservoir for slow release. []

- Toxicity Mechanisms: Binding interactions can impact PBBs' ability to interact with cellular and molecular targets, ultimately influencing their toxic effects. []

- Model Development: In vitro models that mimic PBB binding in blood provide a controlled environment to study these interactions, allowing researchers to dissect the factors influencing binding and its implications without the complexities of a whole organism. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1345962.png)